The Discovery of Teprotide: A Technical Guide to the Pioneering Research on Bothrops jararaca Venom
The Discovery of Teprotide: A Technical Guide to the Pioneering Research on Bothrops jararaca Venom
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery of teprotide, a nonapeptide from the venom of the Brazilian pit viper, Bothrops jararaca. This seminal work laid the foundation for the development of the first orally active angiotensin-converting enzyme (ACE) inhibitors, revolutionizing the treatment of hypertension. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the logical workflow that led to this landmark discovery.
Executive Summary
The journey to teprotide's discovery began with the observation that the venom of Bothrops jararaca caused a significant drop in blood pressure. This phenomenon was initially attributed to the potentiation of bradykinin, a known vasodilator. Subsequent research by Sérgio Ferreira and his team in the 1960s led to the isolation of a "bradykinin-potentiating factor" (BPF) from the venom.[1][2][3] This factor was later identified as a mixture of peptides, the most potent of which was a nonapeptide. In 1970, Ferreira and colleagues published their work on the isolation and characterization of these peptides.[4] A year later, Miguel Ondetti and his team at Squibb (now Bristol-Myers Squibb) successfully synthesized this nonapeptide, which they named teprotide (also known as SQ 20,881).[1][5][6] Their research confirmed its mechanism of action as an inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. While teprotide itself was not orally active, its discovery was the crucial stepping stone for the rational design of captopril, the first orally available ACE inhibitor.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on teprotide.
Table 1: Isolation of Bradykinin-Potentiating Peptides from Bothrops jararaca Venom
| Parameter | Value | Reference |
| Starting Material | Lyophilized Bothrops jararaca venom | Ferreira et al. (1970) |
| Initial Purification Step | Gel filtration on Sephadex G-25 | Ferreira et al. (1970) |
| Second Purification Step | Ion-exchange chromatography on DEAE-Sephadex | Ferreira et al. (1970) |
| Final Purification Step | Re-chromatography on Sephadex G-25 | Ferreira et al. (1970) |
| Number of Active Peptides Isolated | 9 | Ferreira et al. (1970)[4] |
| Most Potent Peptide (BPP9a - Teprotide) | Ferreira et al. (1970) |
Table 2: Biological Activity of Teprotide (BPP9a)
| Assay | Key Finding | Reference |
| Bradykinin Potentiation (Guinea Pig Ileum) | Significant potentiation of bradykinin-induced contractions | Ferreira (1965)[1][2] |
| ACE Inhibition (in vitro) | Inhibition of the conversion of Angiotensin I to Angiotensin II | Ferreira et al. (1970) |
| Inhibition of Angiotensin I Vasopressor Response (in vivo, Rats) | Dose-dependent inhibition of the pressor effect of Angiotensin I | Bianchi et al. (1973)[1] |
| Effect on Angiotensin II Vasopressor Response (in vivo, Rats) | No significant inhibition of the pressor effect of Angiotensin II | Bianchi et al. (1973)[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of teprotide.
Isolation of Bradykinin-Potentiating Peptides
This protocol is based on the methods described by Ferreira et al. in their 1970 publication in Biochemistry.[4]
Objective: To isolate and purify the bradykinin-potentiating peptides from the crude venom of Bothrops jararaca.
Materials:
-
Lyophilized Bothrops jararaca venom
-
Sephadex G-25 (fine)
-
DEAE-Sephadex A-25
-
Ammonium formate buffers (various concentrations and pH)
-
Bradykinin
-
Isolated guinea pig ileum preparation
-
Physiological salt solution (e.g., Tyrode's solution)
Methodology:
-
Initial Fractionation (Gel Filtration):
-
Dissolve 1 gram of lyophilized B. jararaca venom in 10 ml of 0.1 M ammonium formate buffer, pH 7.0.
-
Apply the venom solution to a Sephadex G-25 column (2.5 x 100 cm) equilibrated with the same buffer.
-
Elute the column with the equilibration buffer at a flow rate of 30 ml/hour.
-
Collect 5 ml fractions and monitor the absorbance at 280 nm.
-
Assay each fraction for bradykinin-potentiating activity using the guinea pig ileum bioassay.
-
Pool the active fractions.
-
-
Second Fractionation (Ion-Exchange Chromatography):
-
Apply the pooled active fractions from the gel filtration step to a DEAE-Sephadex A-25 column (1.5 x 50 cm) equilibrated with 0.05 M ammonium formate buffer, pH 8.5.
-
Wash the column with the equilibration buffer.
-
Elute the bound peptides using a linear gradient of ammonium formate from 0.05 M to 1.0 M, pH 8.5.
-
Collect fractions and assay for bradykinin-potentiating activity.
-
Pool the active fractions corresponding to distinct peaks of activity.
-
-
Final Purification (Re-chromatography):
-
Individually concentrate the pooled active fractions from the ion-exchange chromatography step.
-
Separately apply each concentrated fraction to a Sephadex G-25 column (1.5 x 120 cm) equilibrated with 0.1 M ammonium formate buffer, pH 7.0.
-
Elute with the same buffer and collect fractions.
-
Assay each fraction for activity and pool the fractions containing the purified peptides.
-
Determine the amino acid sequence of the purified peptides.
-
Bradykinin Potentiation Bioassay
This protocol is based on the method originally described by Ferreira in 1965.[1][2]
Objective: To measure the potentiation of bradykinin-induced smooth muscle contraction by the isolated venom peptides.
Materials:
-
Guinea pig ileum
-
Tyrode's solution
-
Bradykinin standard solutions
-
Purified peptide fractions
-
Organ bath with an isotonic transducer and recording system
Methodology:
-
Preparation of the Guinea Pig Ileum:
-
Euthanize a guinea pig and excise a segment of the terminal ileum.
-
Wash the ileum segment with Tyrode's solution to remove luminal contents.
-
Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Connect the ileum to an isotonic transducer to record contractions.
-
Allow the preparation to equilibrate for at least 30 minutes.
-
-
Assay Procedure:
-
Establish a baseline contractile response to a submaximal concentration of bradykinin (e.g., 1-5 ng/ml).
-
Wash the tissue with fresh Tyrode's solution and allow it to return to the baseline.
-
Incubate the ileum with a specific concentration of the purified peptide fraction for a defined period (e.g., 1-2 minutes).
-
While the peptide is present, add the same submaximal concentration of bradykinin and record the contraction.
-
Calculate the potentiation ratio by dividing the amplitude of the contraction in the presence of the peptide by the amplitude of the contraction with bradykinin alone.
-
Inhibition of Angiotensin I Vasopressor Response in Vivo
This protocol is based on the methods used in the early 1970s to characterize the in vivo effects of teprotide.[1]
Objective: To determine the ability of teprotide to inhibit the hypertensive effect of angiotensin I in a living animal model.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane or other suitable anesthetic
-
Angiotensin I and Angiotensin II standard solutions
-
Teprotide (SQ 20,881) solution
-
Catheters for cannulation of the carotid artery and jugular vein
-
Blood pressure transducer and recording system
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.25 g/kg, i.p.).
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the right carotid artery and connect the catheter to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the left jugular vein for intravenous administration of substances.
-
Allow the animal to stabilize for at least 20 minutes after surgery.
-
-
Assay Procedure:
-
Establish a baseline pressor response to a standard dose of angiotensin I (e.g., 100 ng/kg, i.v.).
-
After the blood pressure returns to baseline, establish the pressor response to a standard dose of angiotensin II (e.g., 100 ng/kg, i.v.).
-
Administer a specific dose of teprotide intravenously.
-
At various time points after teprotide administration (e.g., 5, 15, 30, 60 minutes), challenge the animal again with the standard doses of angiotensin I and angiotensin II.
-
Record the pressor responses and calculate the percentage inhibition of the angiotensin I response at each time point, using the angiotensin II response as a control for non-specific effects on vascular reactivity.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Teprotide - Wikipedia [en.wikipedia.org]
- 2. A BRADYKININ-POTENTIATING FACTOR (BPF) PRESENT IN THE VENOM OF BOTHROPS JARARCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bradykinin-potentiating factor (bpf) present in the venom of bothrops jararaca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of bradykinin-potentiating peptides from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibitors from the venom of Bothrops jararaca. Isolation, elucidation of structure, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin-converting enzyme inhibitors from the venom of Bothrops jararaca. Isolation, elucidation of structure, and synthesis. (1971) | Miguel A. Ondetti | 522 Citations [scispace.com]
- 7. laskerfoundation.org [laskerfoundation.org]
